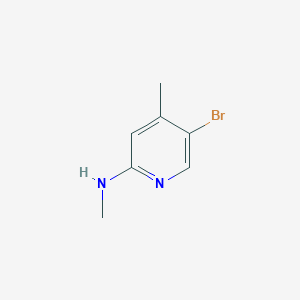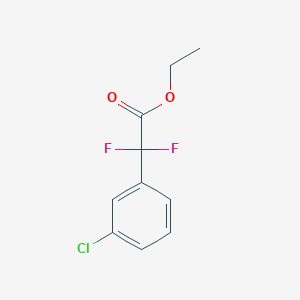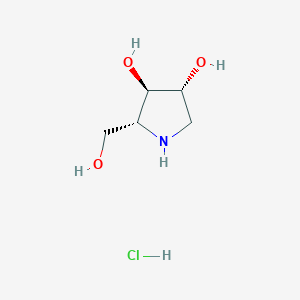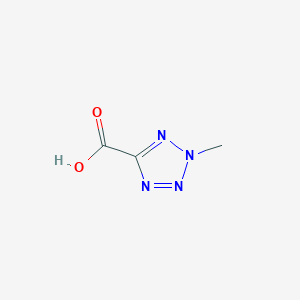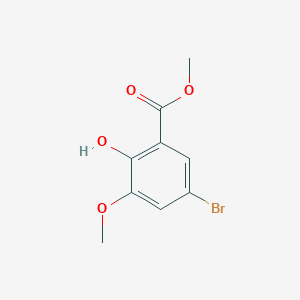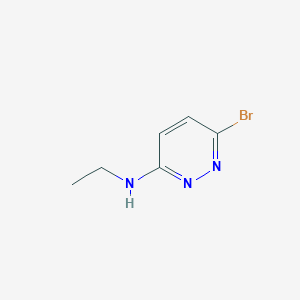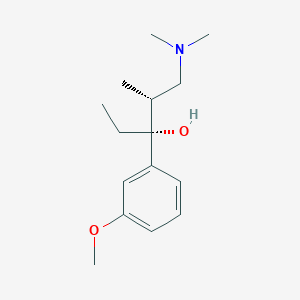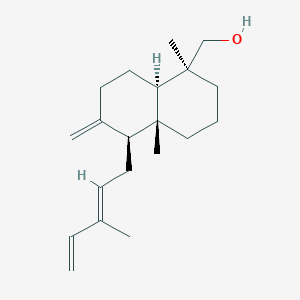![molecular formula C11H16O4 B179745 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 172270-85-8](/img/structure/B179745.png)
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Vue d'ensemble
Description
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (MDDA) is a novel compound that has been studied for its potential applications in laboratory experiments. MDDA is a synthetic molecule that is structurally similar to the naturally occurring compound spirodecanone, which is found in some plants. MDDA has been studied for its potential to act as a catalyst in organic synthesis and as a substrate for enzymatic reactions. MDDA has also been studied for its potential use in the treatment of certain diseases, such as cancer.
Applications De Recherche Scientifique
Environmental Impact and Methanogenic Pathways
Research has delved into the quantification of methanogenic pathways, highlighting the role of acetate (methyl groups) in methanogenesis. The study by Conrad (2005) explains how measuring stable carbon isotopic signatures of CO2, CH4, and acetate methyl groups can quantify the contribution of methanogenic pathways to CH4 production in different environments. This research underscores the complexity of carbon cycling and its implications for understanding greenhouse gas emissions and environmental impact Conrad, 2005.
Advanced Materials and Solvents
Rapinel et al. (2020) discuss the use of bio-based solvents like 2-methyloxolane (2-MeOx) for green extraction of natural products, highlighting its environmental and economic viability compared to traditional petroleum-based solvents. The study illustrates the potential for using alternative, sustainable solvents in industrial processes, which could minimize environmental harm Rapinel et al., 2020.
Biochemical Applications and Gene Expression
Seelan et al. (2018) review the effects of 5-Aza-2′-deoxycytidine (Decitabine) on gene expression, offering insights into how such compounds can influence DNA methylation and gene regulation. While the primary focus is on Decitabine, the biochemical mechanisms of action are relevant for understanding the broader implications of methyl group donors and acceptors in epigenetic modifications and their potential applications in gene therapy Seelan et al., 2018.
Environmental Chemistry and Herbicide Analysis
Zuanazzi et al. (2020) provide a scientometric review on the toxicity and mutagenicity of the herbicide 2,4-D, contributing to the understanding of its environmental and health impacts. This research emphasizes the need for continued evaluation of chemical pollutants in our environment and their effects on human health and ecosystems Zuanazzi et al., 2020.
Propriétés
IUPAC Name |
methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJDZVITLCFAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





